(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide
Description
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide is a chiral small molecule characterized by a thiophene ring substituted with bromine at the 4-position and an amide functional group. The (3S)-stereochemistry at the amino-bearing carbon confers specificity in biological interactions. The bromothiophene moiety introduces electron-rich aromaticity, which may enhance binding to hydrophobic pockets in biological targets, while the amide group contributes to metabolic stability compared to ester analogs .
Properties
Molecular Formula |
C7H9BrN2OS |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11)/t5-/m0/s1 |
InChI Key |
SVXFPPZIXIHKJI-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(SC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination Approach
This method starts from a 4-bromothiophene-2-yl derivative bearing a suitable leaving group or activated position for nucleophilic substitution. The amino group is introduced via nucleophilic amination, followed by amidation to form the propanamide moiety.
-
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Mild heating (50–80 °C)
- Catalysts: Sometimes palladium-based catalysts are employed to facilitate cross-coupling if required
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy confirm intermediate and final product formation
-
- Relatively straightforward with fewer steps
- Allows direct introduction of amino functionality
-
- Requires careful control of stereochemistry
- Possible side reactions due to bromine reactivity
Gewald Reaction-Based Synthesis
The Gewald reaction is a classical method for synthesizing thiophene derivatives. It involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur under basic conditions, yielding substituted aminothiophenes.
-
- Starting with a 4-bromo-substituted aldehyde or ketone, react with cyanoacetamide and sulfur
- Reaction conditions typically involve refluxing in ethanol or another suitable solvent
- Subsequent steps include hydrolysis and amidation to obtain the final propanamide structure
| Parameter | Typical Range |
|---|---|
| Solvent | Ethanol, methanol |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | 6–12 hours |
| Base Catalyst | Piperidine or triethylamine |
-
- Efficient formation of the thiophene ring with amino substituent
- Good regioselectivity for bromine substitution at the 4-position
-
- Multi-step process requiring purification after each step
- Control of stereochemistry requires chiral resolution or use of chiral starting materials
Cross-Coupling and Amidation
This approach involves the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the amino group on a bromothiophene intermediate, followed by conversion to the propanamide.
-
- Preparation of 4-bromothiophene-2-yl precursor
- Palladium-catalyzed amination to introduce the amino group
- Amidation of the amino acid side chain to form the propanamide
| Step | Catalyst/Agent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Amination | Pd(OAc)2, BINAP ligand | Toluene or DMF | 80–110 °C | Requires base (e.g., NaOtBu) |
| Amidation | Coupling agents (e.g., EDC, HATU) | Dichloromethane or DMF | Room temp to 40 °C | Mild conditions preferred |
-
- High selectivity and yield
- Amenable to scale-up and automation
-
- Requires expensive catalysts and ligands
- Sensitive to moisture and air
Stereochemical Control: The (3S)-configuration is critical for biological activity. Enantioselective synthesis is achieved by starting from chiral precursors or employing chiral catalysts and auxiliaries during the synthesis steps.
Purity and Yield: Optimization of reaction parameters such as pH, temperature, and solvent polarity significantly influences the yield and purity. For example, maintaining mild temperatures during amidation prevents racemization.
Analytical Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and melting point determination is essential for verifying the structural integrity and stereochemistry of the product.
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Amination | Amination of bromothiophene derivative; DMF, 50–80 °C | Simple, fewer steps | Stereochemical control needed | 60–75 |
| Gewald Reaction | Cyanoacetamide, sulfur, base, reflux in ethanol | Efficient thiophene formation | Multi-step, chiral resolution | 50–70 |
| Cross-Coupling & Amidation | Pd catalyst, ligands, amination, EDC coupling | High selectivity, scalable | Costly catalysts, moisture sensitive | 70–85 |
The synthesis of (3S)-3-Amino-3-(4-bromothiophen-2-yl)propanamide is well-established through several organic synthesis routes, each with distinct advantages and challenges. Direct amination offers simplicity, the Gewald reaction provides an efficient thiophene ring construction, and palladium-catalyzed cross-coupling allows for high selectivity and scalability. Optimization of stereochemical control and reaction parameters is essential to obtain the desired enantiomer with high purity and yield. These preparation methods underpin the compound’s utility in medicinal chemistry and further research applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with three structurally related molecules:
Substituent and Functional Group Analysis
Aromatic Substituents: The bromothiophene group in the target compound contrasts with the chlorophenyl () and bromophenyl () groups in analogs. Bromine’s larger atomic radius and polarizability compared to chlorine may increase lipophilicity and influence binding kinetics.
Functional Groups :
- The amide in the target and compounds offers hydrolytic stability, making them suitable for oral drug candidates. In contrast, the ester in is prone to hydrolysis, often requiring prodrug strategies .
- L-755,507 () incorporates a sulfonamide group, which enhances hydrogen-bonding capacity and is common in protease inhibitors .
Stereochemistry :
- All compounds share the (3S)-configuration, critical for chiral recognition in biological systems.
Research Findings and Implications
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility: The target compound’s lower molecular weight (~265 vs. 308–585 in analogs) suggests better membrane permeability. However, the bromothiophene may reduce aqueous solubility compared to chlorophenyl derivatives .
Metabolic Stability :
- Amides (target and ) resist enzymatic degradation better than esters (), aligning with their use in long-acting therapeutics .
Biological Activity
(3S)-3-amino-3-(4-bromothiophen-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative effects against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophen-2-carboxylic acid with appropriate amine derivatives under controlled conditions. The resulting compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown significant potency against gastric cancer cell line MGC-803, with an IC50 value of 1.52 μM, which is more effective than the standard chemotherapy drug 5-fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MGC-803 | 1.52 | |
| HCT-116 | 1.83 | ||
| MCF-7 | 2.54 | ||
| 5-Fluorouracil | MGC-803 | ~10 |
The compound's mechanism of action appears to involve inducing apoptosis in cancer cells through both extrinsic and intrinsic pathways. Flow cytometry assays revealed that treatment with this compound resulted in an increase in apoptotic cells from less than 10% in untreated controls to approximately 86.7% at a concentration of 6 μM after 48 hours .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis via both extrinsic and intrinsic pathways. This was evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells.
- Cell Cycle Arrest : It has been observed that the compound inhibits cell proliferation by affecting key regulatory proteins involved in the cell cycle, such as Cyclin B1 and CDK1, leading to G2/M phase arrest .
Case Studies
In a detailed study on the compound's effects on gastric cancer cells, researchers conducted a series of assays to evaluate cell viability, apoptosis induction, and cell cycle progression. The results indicated that this compound not only inhibited cell growth but also selectively targeted cancer cells over normal gastric epithelial cells, suggesting a potential therapeutic window for its use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
